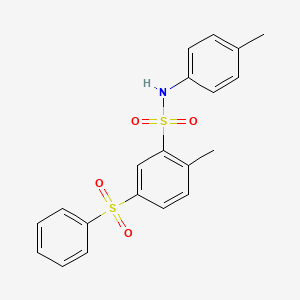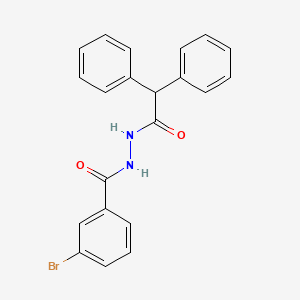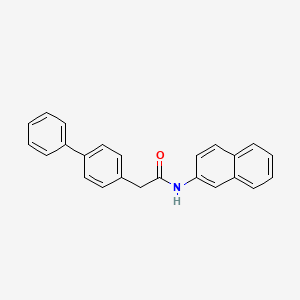
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide
Vue d'ensemble
Description
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide, also known as MS023, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. MS023, however, has been found to have a different mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide involves the inhibition of HDAC6, which is a class II histone deacetylase. HDAC6 plays a crucial role in the degradation of misfolded proteins by facilitating their transport to the lysosome for degradation. Inhibition of HDAC6 by 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide leads to the accumulation of misfolded proteins, which can be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to have several biochemical and physiological effects, which are related to its mechanism of action. Inhibition of HDAC6 by 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide leads to the accumulation of misfolded proteins, which can activate the unfolded protein response (UPR). UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins. Activation of UPR can lead to the upregulation of chaperone proteins, which can facilitate the refolding of misfolded proteins.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for HDAC6. This compound has been extensively studied in vitro and in vivo, which makes it a valuable tool for studying the role of HDAC6 in various biological processes. However, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has some limitations, including its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide, including the development of more potent and selective HDAC6 inhibitors, the identification of new therapeutic applications for 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide, and the investigation of the role of HDAC6 in various biological processes. The development of more potent and selective HDAC6 inhibitors can lead to the discovery of new therapeutic targets for the treatment of various diseases. The identification of new therapeutic applications for 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide can lead to the development of new drugs for the treatment of cancer, autoimmune diseases, and neurodegenerative diseases. The investigation of the role of HDAC6 in various biological processes can lead to a better understanding of the molecular mechanisms underlying various diseases.
Applications De Recherche Scientifique
2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been extensively studied in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In immunology, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to modulate the activity of T cells, which play a crucial role in the immune response. This compound has been shown to inhibit the activation of T cells, which can be beneficial in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
In neuroscience, 2-methyl-N-(4-methylphenyl)-5-(phenylsulfonyl)benzenesulfonamide has been found to have neuroprotective effects, which can be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to inhibit the activity of an enzyme called HDAC6, which is involved in the degradation of misfolded proteins that accumulate in neurodegenerative diseases.
Propriétés
IUPAC Name |
5-(benzenesulfonyl)-2-methyl-N-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S2/c1-15-8-11-17(12-9-15)21-27(24,25)20-14-19(13-10-16(20)2)26(22,23)18-6-4-3-5-7-18/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPLIMMIVSCQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(4-bromo-3-methylphenoxy)acetyl]-2-methylbenzohydrazide](/img/structure/B3743356.png)




![2-(4-chlorophenoxy)-N'-[(4-nitrophenyl)acetyl]acetohydrazide](/img/structure/B3743374.png)


![2,4-dichloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B3743399.png)
![N,N'-[1,3-phenylenebis(methylene)]bis(3-bromobenzamide)](/img/structure/B3743400.png)
![N-{[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazino]carbonothioyl}benzamide](/img/structure/B3743406.png)
![N-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3743407.png)
![4-{4-[(4-chlorophenyl)sulfonyl]phenoxy}benzoic acid](/img/structure/B3743421.png)
